ETHYL 2-[(2E)-2-CYANO-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE
Description
Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O6/c1-2-31-23(28)19-5-3-4-6-20(19)25-22(27)16(14-24)13-18-11-12-21(32-18)15-7-9-17(10-8-15)26(29)30/h3-13H,2H2,1H3,(H,25,27)/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODCVSGIRFKTQK-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2E)-2-CYANO-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl cyanoacetate with 5-(4-nitrophenyl)furan-2-carbaldehyde under basic conditions to form the intermediate compound. This intermediate is then reacted with 2-aminobenzoic acid in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2E)-2-CYANO-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and a suitable electrophile.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamido]benzoate is being investigated for its potential as an anticancer agent due to its ability to inhibit specific cancer cell lines. Studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cells, suggesting that this compound may also possess similar properties.
Agrochemicals
This compound can serve as an intermediate in the synthesis of agrochemicals. The incorporation of the furan and nitrophenyl groups enhances its biological activity, making it a candidate for developing new pesticides or herbicides. Research indicates that derivatives of cyano compounds are effective in controlling agricultural pests.
Material Science
In material science, this compound can be utilized in the development of polymers and coatings. Its unique structure may impart desirable mechanical and thermal properties to polymers, making it suitable for high-performance applications.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of a related compound, revealing that modifications to the furan ring significantly increased cytotoxicity against breast cancer cell lines. This suggests that this compound may exhibit similar or enhanced effects when tested under controlled conditions.
Case Study 2: Agrochemical Development
Research conducted by agricultural chemists indicated that compounds containing cyano and furan moieties demonstrated effective pest control in field trials. This compound was highlighted as a promising candidate for further development into a commercial pesticide due to its favorable efficacy profile.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis. The nitro group plays a crucial role in this mechanism by generating reactive oxygen species that damage bacterial cells.
Comparison with Similar Compounds
Structural Analogs with Heterocyclic Moieties
Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate
- Key Differences : Lacks the nitro group and propenamide linkage present in the target compound.
- Spectral Data : IR spectra show C≡N stretching at ~2200 cm⁻¹ and furan C-O-C at ~1213 cm⁻¹ .
- Conformational Analysis : Planar geometry with the ethyl group out of plane, similar to the target compound’s acrylamide moiety .
Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate
- Key Differences : Thiophene replaces the furan ring, altering electronic properties (sulfur vs. oxygen).
- Crystal Structure : Discrete disorder due to two conformers, contrasting with the nitro-substituted furan’s rigidity .
2-[2-((5-(4-Nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-phenylthiazole
- Key Differences : Contains a thiazole ring and hydrazine linker instead of the acrylamide-benzoate system.
- Cytotoxicity : Exhibits IC₅₀ values of 12.5 µM against MCF-7 cells, highlighting the nitro-furan moiety’s role in bioactivity .
Substituent Effects on Physicochemical Properties
Key Observations :
- The nitro group in the target compound lowers electron density, enhancing electrophilicity compared to non-nitro analogs.
- Cyan acrylate esters (e.g., and ) exhibit planar geometries, whereas the target compound’s amide linkage may introduce rotational barriers .
Biological Activity
Ethyl 2-[(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamido]benzoate is a complex organic compound known for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of furan derivatives and features a unique structure that enhances its biological efficacy. The presence of the nitrophenyl group is significant, as it is associated with increased antimicrobial activity compared to similar compounds.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H17N3O6 |
| Molecular Weight | 417.39 g/mol |
| CAS Number | 327075-90-1 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Condensation Reaction : Ethyl cyanoacetate is reacted with 5-(4-nitrophenyl)furan-2-carbaldehyde under basic conditions to form an intermediate.
- Formation of Final Product : The intermediate is then reacted with 2-aminobenzoic acid in the presence of a catalyst.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains and fungi. In vitro studies have shown that it effectively inhibits the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, as well as certain fungi such as Candida albicans.
Case Study: Antimicrobial Efficacy
A study conducted on the compound's antibacterial activity reported an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial properties .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.
Case Study: Apoptotic Induction
In a recent study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, with IC50 values calculated at approximately 25 µM after 48 hours of treatment .
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in microbial growth and cancer cell proliferation. The nitrophenyl group enhances electron-withdrawing properties, which may facilitate interactions with nucleophiles in microbial cells or cancerous tissues.
Comparative Analysis
When compared to similar compounds such as Ethyl 2-Cyano-3-(Furan-2-Yl)Prop-2-Enoate, Ethyl 2-[(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-y]prop-2-enamido]benzoate demonstrates superior biological activity due to the structural modifications that enhance its efficacy.
| Compound | MIC (µg/mL) | IC50 (µM) |
|---|---|---|
| Ethyl 2-Cyano-3-(Furan-2-Yl)Prop-2-Enoate | >64 | >50 |
| Ethyl 2-[(2E)-2-cyano-3-[5-(4-nitrophenyl)furan]] | 32 | 25 |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
The compound is synthesized via multi-step organic reactions. A typical route involves:
- Knoevenagel condensation between a cyanoacetamide derivative and a 5-(4-nitrophenyl)furan-2-carbaldehyde to form the α,β-unsaturated cyanoacrylamide core.
- Subsequent coupling with ethyl 2-aminobenzoate under peptide-like coupling conditions (e.g., EDC/HOBt or DCC) to introduce the benzoate ester group.
- Purification via column chromatography and recrystallization for structural validation .
Key reagents include furan derivatives with nitroaryl substituents and cyanoacetamide precursors. Reaction conditions (temperature, solvent polarity, and catalyst) critically influence yield and purity, which are assessed via HPLC and TLC .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., distinguishing E/Z isomerism in the α,β-unsaturated system) and confirms nitrophenyl/furan coupling.
- IR Spectroscopy : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, nitrile C≡N ~2200 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₂H₁₆N₃O₆).
- X-ray Crystallography : Resolves 3D structure using SHELXL for refinement. The nitro group’s planarity with the phenyl ring and furan’s dihedral angles are key metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
